molecular formula C11H11BrN2S B12935891 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole CAS No. 139477-06-8

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Katalognummer: B12935891
CAS-Nummer: 139477-06-8
Molekulargewicht: 283.19 g/mol
InChI-Schlüssel: RKETZVBQTUSNLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole

Historical Context and Discovery in Heterocyclic Chemistry

The exploration of imidazo-thiazole derivatives emerged as a significant subfield within heterocyclic chemistry during the mid-20th century, driven by the need for novel pharmacophores and functional materials. The Royal Society of Chemistry's Heterocyclic and Synthesis Group, established in 1967, played a pivotal role in advancing methodologies for synthesizing complex heterocycles. While 6-(3-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole itself does not feature prominently in early literature, its structural analogs became subjects of interest following breakthroughs in cyclization techniques and halogenation strategies in the 1980s.

A key milestone in this compound's development was the adaptation of Robert et al.'s synthetic protocols for imidazo[2,1-b]thiazole derivatives, which utilized α-hydroxy ketones and ammonia in the presence of catalytic cupric acetate. The introduction of bromine at the phenyl ring’s meta position likely stemmed from structure-activity relationship (SAR) studies aimed at modulating electronic effects while maintaining molecular planarity. Contemporary synthetic approaches often employ palladium-catalyzed cross-coupling reactions to introduce aryl bromides, though the exact synthetic route for this specific derivative remains proprietary in many patent documents.

Table 1: Key Historical Developments in Imidazo-Thiazole Chemistry
Year Development Impact on Target Compound
1967 Formation of Heterocyclic and Synthesis Group Established framework for heterocycle R&D
1980s Advancements in cyclization techniques Enabled synthesis of saturated imidazo-thiazoles
2000s Halogenation optimization protocols Facilitated bromine incorporation at specific positions

Structural Classification Within Imidazo-Thiazole Derivatives

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole belongs to the imidazo[2,1-b]thiazole family, classified under the broader category of bicyclic 5-6 fused heterocycles. Its structure features:

  • Imidazole ring : A five-membered diazole ring with nitrogen atoms at positions 1 and 3.
  • Thiazole ring : A five-membered ring containing both sulfur and nitrogen heteroatoms.
  • Partial saturation : The 2,3,5,6-tetrahydro modification reduces aromaticity in the thiazole moiety while maintaining conjugation pathways.
  • 3-Bromophenyl substituent : A bromine atom at the meta position of the pendant phenyl group introduces steric bulk and electron-withdrawing characteristics.

The compound’s structural uniqueness becomes apparent when compared to related derivatives:

Table 2: Structural Comparison of Brominated Imidazo-Thiazoles
Compound Saturation Bromine Position Molecular Formula PSA (Ų)
Target compound 2,3,5,6-Tetrahydro Phenyl-3 $$ \text{C}{11}\text{H}{11}\text{BrN}_2\text{S} $$ 40.90
6-(4-Bromophenyl)imidazo[2,1-b]thiazole Fully unsaturated Phenyl-4 $$ \text{C}{11}\text{H}{7}\text{BrN}_2\text{S} $$ 45.54
6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole Unsaturated Phenyl-3 $$ \text{C}{11}\text{H}{7}\text{BrN}_2\text{S} $$ 45.54

The tetrahydro modification significantly impacts physicochemical properties:

  • Polar surface area (PSA) : Reduced from ~45.54 Ų in unsaturated analogs to 40.90 Ų, enhancing membrane permeability.
  • LogP : Increases to 2.28 compared to 3.83 in the 4-bromo unsaturated derivative, suggesting improved lipid solubility.
  • Conformational flexibility : Partial saturation allows rotation around single bonds, enabling adaptation to biological targets.

X-ray crystallographic studies of analogous compounds reveal that the bromine atom’s position critically influences molecular packing. The meta substitution in the target compound creates a bent molecular geometry that disrupts π-π stacking interactions observed in para-substituted derivatives. This structural feature has implications for solid-state stability and cocrystal formation in pharmaceutical formulations.

The synthesis of such derivatives typically involves multi-step sequences starting from thiazolidine precursors. A representative pathway includes:

  • Ring formation : Condensation of α-mercaptoacetals with brominated anilines.
  • Hydrogenation : Selective reduction of thiazole double bonds using catalysts like palladium on carbon.
  • Functionalization : Late-stage bromination via electrophilic aromatic substitution or transition-metal-mediated coupling.

Eigenschaften

CAS-Nummer

139477-06-8

Molekularformel

C11H11BrN2S

Molekulargewicht

283.19 g/mol

IUPAC-Name

6-(3-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H11BrN2S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6,10H,4-5,7H2

InChI-Schlüssel

RKETZVBQTUSNLM-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=NC(CN21)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to yield the desired imidazo[2,1-b]thiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may inhibit cytochrome P450 enzymes, affecting drug metabolism .

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity

Compound Substituent Solubility Profile Lipophilicity (Predicted) Reference
Levamisole Phenyl Soluble in methanol, insoluble in water Moderate (LogP ~2.1)
6-(3-Bromophenyl)-target compound 3-Bromophenyl Likely lower polarity, reduced aqueous solubility High (LogP ~3.5)
HO7 4-Bromophenyl Data unavailable; similar to 3-bromo High

Biologische Aktivität

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both imidazole and thiazole rings, contributing to its potential as a scaffold for drug development.

  • CAS Number: 139477-06-8
  • Molecular Formula: C11H11BrN2S
  • Molecular Weight: 283.19 g/mol
  • IUPAC Name: 6-(3-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Anticancer Activity

Research indicates that 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines including leukemia and prostate cancer cells. The mechanism of action involves the compound's ability to bind to DNA and inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
Leukemia (K562)5.0Inhibition of topoisomerase II
Prostate (PC-3)4.8Induction of apoptosis via DNA damage

Antimicrobial Properties

The compound has also been investigated for its antimicrobial and antifungal activities. Studies have demonstrated that it possesses inhibitory effects against a range of pathogens including bacteria and fungi. This is attributed to its ability to disrupt cellular processes in microorganisms .

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus12.5 µg/mLAntibacterial
Candida albicans10 µg/mLAntifungal

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of thiosemicarbazones derived from 3-bromobenzaldehyde. The structure-activity relationship studies suggest that modifications on the bromophenyl group can enhance biological activity and selectivity against various targets .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results showed a dose-dependent response with significant cytotoxic effects observed at lower concentrations compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against clinical isolates of bacteria and fungi. The findings indicated that the compound outperformed several known antibiotics in inhibiting growth in resistant strains of bacteria .

Q & A

Q. What are the standard synthetic routes for preparing 6-(3-bromophenyl)imidazothiazole derivatives?

The synthesis typically involves cyclocondensation reactions. For example, reacting a substituted thiosemicarbazide with a brominated ketone or α-haloketone under reflux conditions in ethanol or acetic acid. A key step is the bromination of the phenyl ring using reagents like N-bromosuccinimide (NBS) in chloroform or DMF . Post-synthesis, purification via recrystallization (ethanol/water mixtures) and characterization via IR, NMR, and LC-MS are essential to confirm structure and purity .

Q. How is the structural integrity of this compound verified in experimental settings?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous imidazothiazole derivatives . For routine verification, 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are used to identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl) and carbon shifts. LC-MS provides molecular weight validation, while elemental analysis ensures stoichiometric accuracy .

Q. What biological activities are associated with imidazothiazole scaffolds?

Imidazothiazoles are pharmacologically active, showing antitumor, antimicrobial, and anthelmintic properties. The bromophenyl substituent may enhance lipophilicity and binding to hydrophobic enzyme pockets. For example, similar compounds inhibit FLT3 kinase (involved in leukemia) and exhibit antiparasitic activity against Haemonchus contortus .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 6-(3-bromophenyl)imidazothiazoles?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency compared to ethanol .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) can accelerate imine formation during cyclocondensation .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (30 mins vs. 18 hrs) and improves yields by 15–20% .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves byproducts from bromination side reactions .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

  • Bromine position : The 3-bromo substituent on the phenyl ring may sterically hinder interactions compared to 4-bromo analogues, reducing binding affinity to targets like FLT3 .
  • Ring saturation : The tetrahydroimidazothiazole core enhances conformational rigidity, potentially improving metabolic stability over unsaturated derivatives .
  • Comparative studies : Replace bromine with electron-withdrawing groups (e.g., -NO2_2) to assess effects on redox-mediated cytotoxicity .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Docking studies : Software like AutoDock Vina models interactions with kinase domains (e.g., FLT3), identifying key hydrogen bonds with residues like Asp 698 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values >3 Å suggest poor binding .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC50_{50} data to guide structural optimization .

Q. How can contradictory data in biological assays be resolved?

Case example: If one study reports antitumor activity (IC50_{50} = 5 µM) while another shows no efficacy:

  • Assay variability : Check cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48 vs. 72 hrs) .
  • Solubility issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability : Perform microsomal assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .

Q. What analytical techniques resolve discrepancies in spectroscopic data?

  • NMR conflicts : If aromatic protons integrate incorrectly, check for tautomerism (e.g., thione-thiol equilibria) using 15N^{15} \text{N}-NMR or variable-temperature studies .
  • Mass spec anomalies : High-resolution MS (HRMS) distinguishes between [M+H]+^+ and adducts (e.g., sodium or potassium ions) .
  • X-ray vs. computational structures : Overlay crystallographic data with DFT-optimized geometries to identify conformational flexibility .

Methodological Tables

Q. Table 1: Key Spectral Data for 6-(3-Bromophenyl)imidazothiazole Derivatives

TechniqueKey Peaks/FeaturesReference
1H^1 \text{H}-NMRδ 7.4–7.6 (m, 4H, Ar-H); δ 4.2 (s, 2H, CH2_2-thiazole); δ 3.8 (t, 2H, imidazole-CH2_2)
13C^{13} \text{C}-NMRδ 122–135 (Ar-C); δ 165 (C=S); δ 45–55 (CH2_2)
IR3050 cm1^{-1} (C-H aromatic); 1600 cm1^{-1} (C=N); 1150 cm1^{-1} (C-S)

Q. Table 2: Biological Activity Comparison by Substituent

DerivativeTarget Activity (IC50_{50})Key Structural FeatureReference
6-(4-Bromophenyl) analogueFLT3 inhibition: 2.8 µMPara-bromo enhances binding
6-(3-Bromophenyl) targetAnthelmintic: EC50_{50} 10 µMMeta-bromo reduces steric clash
6-Phenyl (non-brominated)FLT3 inhibition: >50 µMLower lipophilicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.